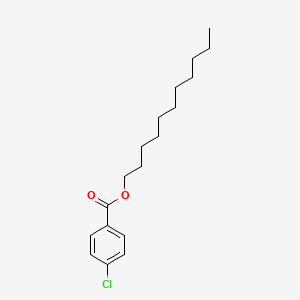

Undecyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

5458-41-3 |

|---|---|

Molecular Formula |

C18H27ClO2 |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

undecyl 4-chlorobenzoate |

InChI |

InChI=1S/C18H27ClO2/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14H,2-10,15H2,1H3 |

InChI Key |

MEWVVEWZGJOCOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Undecyl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides the initial, fundamental data for structure determination. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For Undecyl 4-chlorobenzoate (B1228818), the expected ¹H NMR signals include two distinct doublets in the aromatic region, corresponding to the protons on the 4-chlorophenyl ring. The undecyl chain presents a series of signals, most notably a triplet for the terminal methyl group (C11'), a triplet for the methylene group attached to the ester oxygen (C1'), and a complex multiplet region for the remaining nine methylene groups.

The ¹³C NMR spectrum complements this information, showing distinct signals for the carbonyl carbon, the four unique carbons of the aromatic ring, and the eleven carbons of the alkyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for Undecyl 4-chlorobenzoate Predicted values are based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

| Atom/Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.95 | Doublet | ~8.5 |

| H-3, H-5 | ~7.40 | Doublet | ~8.5 |

| H-1' (O-CH₂) | ~4.30 | Triplet | ~6.7 |

| H-2' | ~1.75 | Quintet | ~7.0 |

| H-3' to H-10' | ~1.20-1.45 | Multiplet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

| Atom/Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165.5 |

| C-4 (C-Cl) | ~139.5 |

| C-2, C-6 | ~131.0 |

| C-1 | ~128.8 |

| C-3, C-5 | ~128.5 |

| C-1' (O-CH₂) | ~65.5 |

| C-2' | ~31.9 |

| C-3' to C-9' | ~29.0-29.6 |

| C-10' | ~26.0 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a clear correlation pathway along the undecyl chain: from the H-1' protons to the H-2' protons, from H-2' to H-3', and so on, confirming the linear connectivity of the alkyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached (a one-bond correlation). nanalysis.com It allows for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal. For example, the proton triplet at ~4.30 ppm would show a cross-peak with the carbon signal at ~65.5 ppm, confirming this as the C1' position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which establishes the connectivity between different molecular fragments. researchgate.net The key correlation for this compound would be a cross-peak between the H-1' protons of the undecyl chain (~4.30 ppm) and the carbonyl carbon (C=O) of the benzoate (B1203000) moiety (~165.5 ppm). This three-bond correlation unequivocally confirms the ester linkage between the two parts of the molecule. Other key HMBC correlations would include those from the aromatic protons (H-2/H-6) to the carbonyl carbon.

Variable Temperature NMR Studies for Conformational Analysis

Variable temperature (VT) NMR studies are a powerful tool for investigating dynamic processes such as conformational changes. rsc.org For a molecule like this compound, the primary source of conformational flexibility is the long undecyl chain.

At room temperature, the rotation around the C-C single bonds of the alkyl chain is rapid on the NMR timescale, resulting in averaged signals for the methylene protons. As the temperature is lowered, this rotation can slow down. If the energy barrier to rotation is high enough, distinct signals for different conformers (rotamers) might be observed, or significant line broadening may occur as the sample approaches its coalescence temperature. rsc.org For the relatively flexible undecyl chain, significant changes might only be observable at very low temperatures. These studies can provide insight into the preferred solution-state conformations and the energetic barriers to bond rotation. auremn.org.brnih.gov

Theoretical Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a valuable tool for structural verification. modgraph.co.uk This process involves:

Building a 3D model of the this compound molecule.

Performing a geometry optimization to find the lowest energy conformation.

Calculating the NMR shielding tensors for each nucleus using the GIAO method at a chosen level of theory (e.g., B3LYP/6-31G**). modgraph.co.uk

Converting the calculated shielding constants into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Comparing the theoretically predicted chemical shifts with the experimental data serves as a powerful method to confirm the structural assignment. benthamopen.comresearchgate.netresearchgate.net A strong correlation between the calculated and observed values provides high confidence in the proposed structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups, each of which has characteristic vibrational frequencies.

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its ester and chlorinated aromatic moieties. In this molecule, there are no strong hydrogen bond donors (like -OH or -NH), so intermolecular hydrogen bonding interactions are not expected to be a significant feature of the spectrum.

Table 3: Characteristic Vibrational Modes for this compound Frequencies are typical ranges and can vary based on the specific molecular environment and sample phase.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (Aromatic) | FTIR/Raman | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | FTIR/Raman | 3000 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the undecyl chain. |

| C=O Stretch (Ester) | FTIR/Raman | ~1725 - 1715 | Strong, characteristic absorption for the carbonyl group conjugated with the aromatic ring. nih.gov |

| C=C Stretch (Aromatic) | FTIR/Raman | ~1600, ~1480 | Stretching vibrations within the phenyl ring. |

| C-O Stretch (Ester) | FTIR/Raman | ~1300 - 1100 | Two distinct C-O stretches are expected: C(=O)-O and O-C(alkyl). The C(=O)-O stretch is typically stronger and found around 1270 cm⁻¹. |

The analysis of these characteristic vibrational modes via FTIR and Raman spectroscopy provides rapid and definitive confirmation of the key functional groups present in this compound, corroborating the structural details elucidated by NMR spectroscopy. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Analysis of Undecyl 4 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Undecyl 4-chlorobenzoate (B1228818), DFT calculations would provide significant insights into its geometry, stability, and electronic properties. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets (e.g., 6-311++G) to approximate solutions to the Schrödinger equation.

Optimization of Ground State Geometries

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized ground state geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation (a true minimum on the potential energy surface) is found.

For Undecyl 4-chlorobenzoate, this optimization would reveal key structural parameters. The long, flexible undecyl chain can adopt numerous conformations, and the optimization would identify the most energetically favorable one. The calculations would yield precise data on bond lengths, bond angles, and dihedral angles for the entire molecule, including the 4-chlorobenzoate head and the undecyl tail.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | ~1.21 |

| C-O (ester) | ~1.35 | |

| C-Cl | ~1.75 | |

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-C (alkyl) | ~1.53 - 1.54 | |

| Bond Angles (°) | O=C-O (ester) | ~124° |

| C-O-C (ester link) | ~116° | |

| C-C-C (alkyl chain) | ~112° - 114° |

Note: This table is illustrative, as specific published data for this compound is not available. Values are based on typical parameters for similar functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO gap.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorobenzoate ring, while the LUMO would also be centered on the aromatic system. The analysis would provide the energy values for these orbitals, allowing for the calculation of the energy gap and other global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index. This data helps predict how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | - |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | - |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | - |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | - |

Note: Specific calculated values for this compound could not be located in the searched literature.

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, these calculations would predict the frequencies of characteristic vibrations. Key predicted peaks would include the C=O stretching of the ester group, C-Cl stretching, C-O stretching, aromatic C=C stretching, and various C-H stretching and bending modes from both the aromatic ring and the long undecyl chain. Comparing these theoretical spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of molecules like this compound in a condensed phase (e.g., in a liquid or solid state).

Simulating Hydrogen Bonding Patterns

While this compound itself does not have strong hydrogen bond donors (like -OH or -NH groups), its oxygen atoms in the ester group and the chlorine atom can act as hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other molecules with hydrogen bond donors, MD simulations could be used to explore the patterns and dynamics of these interactions. The simulation would track the distances and angles between the acceptor atoms on this compound and donor atoms on surrounding molecules, providing information on the strength, lifetime, and geometry of these potential hydrogen bonds.

Understanding Self-Assembly Behavior (without direct material properties)

Molecules with a distinct polar head (the 4-chlorobenzoate group) and a long nonpolar tail (the undecyl chain) are amphiphilic and have a tendency to self-assemble. MD simulations are an ideal tool for investigating the initial stages of this behavior at the molecular level.

A simulation box containing multiple this compound molecules, often with a solvent, would be set up. Over the course of the simulation, one could observe how these molecules orient themselves relative to one another. The analysis would focus on how the nonpolar undecyl tails aggregate due to hydrophobic interactions and how the polar chlorobenzoate heads arrange themselves to maximize favorable dipole-dipole interactions. This provides a fundamental understanding of the driving forces behind the formation of larger ordered structures, such as layers or micelles, without directly calculating bulk material properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. For this compound, a QSPR model can predict various properties such as boiling point, solubility, and chromatographic retention times, even before the compound is synthesized and tested experimentally.

The development of a robust QSPR model involves several key steps. First, a dataset of molecules with known experimental property values is compiled. For this compound, this would ideally include a series of long-chain alkyl benzoates. Next, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from, ranging from 0D (e.g., molecular weight) to 3D (e.g., molecular shape) descriptors.

Commonly used descriptors in QSPR studies for esters and similar organic compounds include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial charges on atoms. scribd.comnih.govscispace.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.

Below is an illustrative QSPR model for predicting a hypothetical property of this compound and related esters.

Table 1: Hypothetical QSPR Model for a Physicochemical Property of Alkyl 4-chlorobenzoates This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Property (Arbitrary Units) |

|---|---|---|---|---|

| Methyl 4-chlorobenzoate | 170.59 | 2.65 | 2.31 | 45.8 |

| Ethyl 4-chlorobenzoate | 184.62 | 3.16 | 2.35 | 52.3 |

| Propyl 4-chlorobenzoate | 198.65 | 3.67 | 2.38 | 58.9 |

| Butyl 4-chlorobenzoate | 212.67 | 4.18 | 2.40 | 65.4 |

| This compound | 310.86 | 7.79 | 2.45 | 104.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway and Transition State Calculations

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to elucidate reaction pathways, identify intermediates, and characterize transition states. The synthesis of this compound is typically achieved through the Fischer esterification of 4-chlorobenzoic acid with undecanol (B1663989), catalyzed by a strong acid. masterorganicchemistry.comorganic-chemistry.org

Density Functional Theory (DFT) calculations are commonly used to model this reaction. The mechanism involves a series of steps, each with an associated energy barrier. The highest energy point along the reaction coordinate corresponds to the transition state, and its energy determines the rate of the reaction.

The acid-catalyzed esterification mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 4-chlorobenzoic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic attack by undecanol: The hydroxyl group of undecanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This step is often the rate-determining step of the reaction. nih.gov

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Computational calculations can determine the geometry and energy of the reactants, intermediates, transition states, and products along this pathway. The activation energy for each step can be calculated, providing a detailed picture of the reaction kinetics.

Table 2: Calculated Steps and Intermediates in the Fischer Esterification of 4-chlorobenzoic Acid with Undecanol

| Step | Description | Key Species | Estimated Activation Energy (kcal/mol) |

|---|---|---|---|

| 1 | Protonation of carbonyl | Protonated 4-chlorobenzoic acid | Low |

| 2 | Nucleophilic attack | Tetrahedral Intermediate 1 | 15-20 |

| 3 | Proton transfer | Tetrahedral Intermediate 2 | Low |

| 4 | Water elimination | Protonated ester + Water | 10-15 |

Note: The activation energies are illustrative and based on typical values for Fischer esterification reactions calculated by DFT.

Solvent Effects in Computational Studies

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a significant impact on the reaction rate and equilibrium by stabilizing or destabilizing the reactants, transition states, and products. Computational studies must account for these solvent effects to provide realistic predictions.

Two main approaches are used to model solvent effects: explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, this approach is computationally very expensive.

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. This method offers a good balance between accuracy and computational cost. nih.govacs.org

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. In a PCM calculation for this compound, the molecule's charge distribution polarizes the surrounding dielectric continuum, and the resulting electrostatic interaction is calculated. This allows for the computation of solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

The choice of solvent can significantly influence the calculated properties and reaction energetics. For instance, polar solvents are expected to better stabilize charged intermediates and transition states in the Fischer esterification, potentially lowering the activation energy barriers compared to nonpolar solvents.

Table 3: Dielectric Constants of Common Solvents Used in Computational Studies

| Solvent | Dielectric Constant (ε) |

|---|---|

| Vacuum | 1.00 |

| Hexane | 1.88 |

| Diethyl Ether | 4.34 |

| Dichloromethane (B109758) | 8.93 |

| Ethanol | 24.55 |

| Acetonitrile | 37.50 |

By performing calculations in different implicit solvents, chemists can predict how changing the reaction medium will affect the synthesis of this compound, aiding in the selection of optimal experimental conditions.

Chemical Reactivity and Mechanistic Investigations of Undecyl 4 Chlorobenzoate

Hydrolysis and Saponification Mechanisms

The ester linkage in undecyl 4-chlorobenzoate (B1228818) is susceptible to cleavage under both acidic and basic conditions, proceeding through distinct mechanisms.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 4-chlorobenzoic acid and undecanol (B1663989). This reaction is reversible and its mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of undecanol regenerates the acid catalyst and produces 4-chlorobenzoic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of undecyl 4-chlorobenzoate, also known as saponification, is an irreversible process that produces the sodium salt of 4-chlorobenzoic acid and undecanol. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the undecoxide ion as the leaving group. The released undecoxide is a strong base and readily deprotonates the newly formed 4-chlorobenzoic acid, driving the reaction to completion. An acidic workup is subsequently required to protonate the carboxylate and isolate the free 4-chlorobenzoic acid.

| Reaction Type | Reagents | Products | Key Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (catalytic), H₂O | 4-chlorobenzoic acid, Undecanol | Reversible; protonation of the carbonyl group |

| Saponification | NaOH (stoichiometric), H₂O | Sodium 4-chlorobenzoate, Undecanol | Irreversible; nucleophilic acyl substitution followed by deprotonation |

Functional Group Transformations of the Ester Moiety

The ester group of this compound can be converted into other functional groups through various reactions.

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 4-chlorobenzoate and undecanol. This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the reactant alcohol.

Reduction: The ester can be reduced to produce alcohols. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) will cleave the ester and reduce the carbonyl group, yielding 4-chlorobenzyl alcohol and undecanol.

Reaction with Grignard Reagents: Treatment of this compound with Grignard reagents (R-MgX) results in the formation of a tertiary alcohol. The reaction proceeds through a double addition of the Grignard reagent. The first equivalent adds to the carbonyl carbon to form a ketone intermediate after the elimination of the undecoxide. A second equivalent of the Grignard reagent then rapidly adds to the ketone, which upon acidic workup, yields a tertiary alcohol where two of the R groups are derived from the Grignard reagent.

Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This nucleophilic acyl substitution reaction involves the attack of the nitrogen nucleophile on the carbonyl carbon, followed by the elimination of undecanol. The reaction often requires heating.

| Transformation | Reagent(s) | Product(s) |

| Transesterification | R'OH, H⁺ or OH⁻ catalyst | 4-chlorobenzoyl-OR', Undecanol |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | 4-chlorobenzyl alcohol, Undecanol |

| Grignard Reaction | 1. 2 eq. R-MgX, 2. H₃O⁺ | Tertiary alcohol, Undecanol |

| Aminolysis | R'R''NH, Heat | N,N-R'R''-4-chlorobenzamide, Undecanol |

Reactions Involving the Chlorophenyl Group

The chlorine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

The 4-chlorobenzoate moiety is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ester group, which can stabilize the negatively charged intermediate (Meisenheimer complex). The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The leaving group, chloride, is then expelled to restore the aromaticity of the ring.

Common nucleophiles for SNAr reactions include:

Amines (Amination): Reaction with ammonia or amines can introduce an amino group.

Alkoxides (Alkoxylation): Alkoxides can replace the chlorine to form an ether linkage.

Thiolates (Thioalkoxylation): Thiolates react to form a thioether.

The reactivity in SNAr reactions is influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring.

The carbon-chlorine bond of this compound can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most commonly palladium.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the aryl chloride and an amine to form a new carbon-nitrogen bond, providing an alternative to SNAr for the synthesis of arylamines.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C-C (aryl-aryl) |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | C-C (aryl-alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (aryl-alkynyl) |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Base | C-N |

Proposed Reaction Mechanisms for Novel Transformations

In the absence of reported novel transformations for this compound, the proposal of specific reaction mechanisms is not feasible. The development of such mechanisms would be contingent on the discovery and experimental investigation of new reactions involving the undecyl chain of this molecule.

Should such novel transformations be developed, mechanistic investigations would likely involve a combination of experimental and computational techniques, including:

Kinetic Studies: To determine the rate-determining step and the influence of reactant concentrations.

Isotope Labeling Studies: To track the movement of atoms and elucidate bond-breaking and bond-forming steps.

Intermediate Trapping: To identify and characterize transient species in the reaction pathway.

Computational Modeling (e.g., DFT studies): To calculate the energies of proposed intermediates and transition states, providing theoretical support for a proposed mechanism.

Until specific chain functionalization reactions of this compound are reported, the exploration of their mechanisms remains an open area for future research.

Derivatization Strategies and Analogous Compound Exploration

Exploration of Isomeric Chlorobenzoates

The position of the chlorine atom on the benzoate (B1203000) ring significantly influences the properties and reactivity of the ester. The three structural isomers of chlorobenzoic acid—ortho (2-chloro), meta (3-chloro), and para (4-chloro)—serve as precursors to the corresponding isomeric undecyl esters.

The preparation of these isomers typically involves the oxidation of the corresponding chlorotoluene. chemicalbook.com A comparative study of the properties of these precursor acids provides insight into the expected properties of their ester derivatives.

| Property | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |

| Molar Mass ( g/mol ) | 156.57 | 156.57 | 156.57 |

| Melting Point (°C) | 138-140 | 153-156 | 239-242 |

| pKa | 2.92 | 3.82 | 3.98 |

| Solubility in water | Slightly soluble | Slightly soluble | Sparingly soluble |

This table is interactive. Click on the headers to sort.

The electronic effect of the chlorine substituent differs based on its position. In the para position, the chlorine atom exerts a -I (inductive electron-withdrawing) and a +R (resonance electron-donating) effect. In the meta position, primarily the -I effect is operative. In the ortho position, both electronic and steric effects come into play. These differences in electronic distribution affect the reactivity of the ester group. For instance, studies on the radical nucleophilic substitution (SRN1) reactions of methyl chlorobenzoate isomers with trimethylstannyl anions have shown that the relative reactivity of the chlorine as a leaving group is para ≥ ortho >> meta. viu.ca This highlights how the isomerism of the chlorobenzoate moiety dictates the chemical behavior of the molecule.

Preparation of Functionalized Undecyl Esters

Functionalization of the undecyl alkyl chain introduces new chemical properties and potential for further derivatization. This can be achieved by using a functionalized undecyl alcohol in the initial esterification or by post-synthesis modification of the alkyl chain.

Synthesis of Hydroxyundecyl Esters: Hydroxyalkyl esters can be prepared by Fischer esterification using a diol, such as 1,11-undecanediol, as the alcohol component. nih.gov By controlling the stoichiometry of the reaction, it is possible to favor the mono-esterification product, resulting in a terminal hydroxyl group on the undecyl chain. nih.gov This hydroxyl group can then serve as a handle for further reactions, such as etherification or the attachment of other functional groups.

A general scheme for this synthesis is:

4-Cl-C₆H₄-COOH + HO-(CH₂)₁₁-OH → 4-Cl-C₆H₄-COO-(CH₂)₁₁-OH + H₂O

Synthesis of Aminoundecyl Esters: The introduction of an amino group can be accomplished by starting with an amino alcohol, such as 11-aminoundecan-1-ol. The amino group must be protected prior to esterification to prevent it from reacting with the carboxylic acid. After the ester is formed, the protecting group can be removed to yield the aminoundecyl 4-chlorobenzoate (B1228818). Alternatively, methods exist for the synthesis of 11-aminoundecanoic acid and its esters from oleic acid, which can be adapted for this purpose. google.com These amino-functionalized esters are of interest for their potential to form salts or to be incorporated into larger molecules like polyamides.

Design and Synthesis of Chiral Undecyl 4-chlorobenzoate Derivatives

The introduction of chirality into the this compound structure can be achieved by using a chiral undecyl alcohol. Since undecan-1-ol is achiral, a chiral center must be located at a different position on the chain (e.g., undecan-2-ol, undecan-3-ol, etc.). The synthesis of a specific enantiomer of this compound can be approached in two main ways:

Asymmetric Synthesis of the Chiral Alcohol: This involves synthesizing a single enantiomer of a secondary undecyl alcohol, which is then esterified with 4-chlorobenzoic acid or its acyl chloride.

Chiral Resolution of a Racemic Alcohol: This is a more common approach where a racemic mixture of a secondary undecyl alcohol is prepared and then the enantiomers are separated. wikipedia.org

A widely used method for chiral resolution involves reacting the racemic alcohol (e.g., (±)-undecan-2-ol) with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., (R)-mandelic acid). libretexts.org This reaction forms a mixture of two diastereomeric esters:

(R,S)-undecan-2-ol + (R)-mandelic acid → (R)-undecan-2-yl (R)-mandelate + (S)-undecan-2-yl (R)-mandelate

Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by methods like fractional crystallization or chromatography. libretexts.org Once separated, each diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol ((R)-undecan-2-ol or (S)-undecan-2-ol) and the chiral resolving agent, which can be recovered. The resolved chiral alcohol is then reacted with 4-chlorobenzoyl chloride to produce the desired enantiomer of undecan-2-yl 4-chlorobenzoate.

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

Structure-reactivity and structure-property relationship studies aim to correlate the chemical structure of a molecule with its reactivity and physical properties. For analogues of this compound, these studies often focus on the electronic effects of substituents on the aromatic ring.

The Hammett equation is a key tool in these studies, quantifying the effect of meta- and para-substituents on the reactivity of a functional group attached to a benzene (B151609) ring. science.govresearchgate.net The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant.

The substituent constant, σ, depends on the nature and position of the substituent. An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative σ value. The chloro substituent is electron-withdrawing, and its Hammett constants vary by position. viu.ca

| Substituent | σmeta | σpara |

| Cl | 0.37 | 0.23 |

This table is interactive. Click on the headers to sort.

These values indicate that the chloro group has a stronger electron-withdrawing inductive effect from the meta position than the combined inductive and resonance effects from the para position.

These electronic effects directly impact the reactivity of the ester. For example, in the alkaline hydrolysis of benzoate esters, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. An electron-withdrawing group, like chlorine, makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis. nih.gov Studies on the hydrolysis of substituted ethyl benzoates have confirmed this, showing that esters with electron-withdrawing groups hydrolyze faster than their unsubstituted counterparts. nih.gov Therefore, it is expected that undecyl 3-chlorobenzoate (B1228886) would hydrolyze slightly faster than this compound due to the larger positive σ value of the meta-chloro substituent.

Integration into Advanced Materials Architectures: a Mechanistic and Structural Perspective

Role in Liquid Crystalline Systems

Undecyl 4-chlorobenzoate (B1228818) belongs to the class of calamitic (rod-like) mesogens, which are known to exhibit liquid crystalline phases. cbpbu.ac.in The formation and stability of these phases are highly dependent on the molecule's anisotropic geometry and the nature of the intermolecular interactions.

The mesomorphic behavior of Undecyl 4-chlorobenzoate is dictated by the combination of its constituent parts: the 4-chlorobenzoate head group and the undecyl tail. The rigid phenyl benzoate (B1203000) core provides the necessary structural anisotropy for the formation of ordered, yet fluid, phases. tandfonline.com The presence of a terminal chlorine atom on the phenyl ring influences the molecule's polarity and polarizability, which are critical factors in determining mesophase stability. mdpi.comnih.gov

The length of the terminal undecyl (C11) alkyl chain plays a crucial role in the type of mesophase formed. In homologous series of liquid crystals, increasing the alkyl chain length generally promotes the formation of more ordered smectic phases over nematic phases. researchgate.netnih.gov Shorter chains tend to favor the nematic phase, where molecules exhibit long-range orientational order but no positional order. wikipedia.org As the chain length increases, the van der Waals interactions between the aliphatic tails become more significant, leading to the formation of layered structures characteristic of smectic phases. nih.gov Therefore, this compound, with its relatively long undecyl chain, is expected to exhibit smectic mesophases.

Table 1: Expected Influence of Structural Components of this compound on Mesophase Formation

| Structural Component | Property | Influence on Mesophase |

| 4-chlorobenzoate Core | Rigidity, Anisotropy | Promotes liquid crystallinity |

| Polarity (due to Cl and ester) | Affects intermolecular forces and transition temperatures | |

| Undecyl Chain | Flexibility, Length | Favors formation of smectic phases due to increased van der Waals forces |

| Influences the temperature range of the mesophase |

The self-assembly of this compound into liquid crystalline phases is governed by a combination of intermolecular forces. scirp.org These non-covalent interactions are responsible for the long-range orientational order observed in mesophases.

π-π Stacking: The aromatic phenyl rings of the benzoate core can interact through π-π stacking. This interaction contributes to the parallel alignment of the molecules, which is a prerequisite for the formation of calamitic liquid crystal phases. rsc.org

Dipole-Dipole Interactions: The ester linkage (-COO-) and the chlorine atom introduce permanent dipoles into the molecule. These dipoles lead to electrostatic interactions that influence the packing and stability of the mesophase.

Van der Waals Forces: The long undecyl chains interact primarily through weaker van der Waals forces. The cumulative effect of these forces along the length of the chains is significant and is a primary driver for the formation of layered smectic structures. rsc.org

Hydrogen bonding is not a significant interaction for this compound itself, as it lacks strong hydrogen bond donors. However, in mixtures with other molecules that can act as hydrogen bond donors, this interaction could play a role in the formation of supramolecular liquid crystal complexes. mdpi.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the mesomorphic behavior of liquid crystals. researchgate.netrochester.edu For a molecule like this compound, DFT calculations can be employed to determine key molecular parameters that correlate with its liquid crystalline properties.

These calculations can provide insights into:

Molecular Geometry: Optimization of the molecular structure to predict the most stable conformation, including the planarity of the aromatic core and the conformation of the alkyl chain.

Aspect Ratio: The ratio of molecular length to breadth, which is a critical factor in the formation of anisotropic phases.

Dipole Moment and Polarizability: These parameters are crucial for understanding the electrostatic interactions that contribute to mesophase stability. nih.gov

Intermolecular Interaction Energies: By modeling pairs of molecules, it is possible to calculate the energies of π-π stacking and other non-covalent interactions, providing a quantitative basis for the observed self-assembly. scirp.org

Table 2: Computationally Derivable Parameters for Predicting Mesomorphic Behavior of this compound

| Parameter | Significance in Liquid Crystal Formation |

| Optimized Molecular Geometry | Determines the overall shape and potential for anisotropic packing. |

| Aspect Ratio (Length/Breadth) | A higher aspect ratio generally favors liquid crystallinity. |

| Dipole Moment | Influences the strength and nature of electrostatic interactions. |

| Polarizability Anisotropy | Relates to the response of the molecule to electric fields and contributes to birefringence. |

| Intermolecular Interaction Energies | Quantifies the driving forces for self-assembly into ordered phases. |

Incorporation into Self-Assembled Monolayers (SAMs)

The amphiphilic nature of this compound, with a polar head group (4-chlorobenzoate) and a nonpolar tail (undecyl chain), makes it a potential candidate for the formation of self-assembled monolayers at interfaces. nih.govharvard.edu

When this compound is deposited on a suitable substrate, the molecules can spontaneously organize into a monomolecular layer. The driving forces for this self-assembly include:

Head Group-Substrate Interactions: The polar 4-chlorobenzoate head group can interact with the surface of a substrate. The nature of this interaction (e.g., physisorption or chemisorption) depends on the specific substrate used. For instance, on a hydrophilic surface, the polar ester and chloro functionalities would likely orient towards the substrate.

Van der Waals Interactions between Alkyl Chains: The undecyl chains of adjacent molecules in the monolayer will interact via van der Waals forces. uoregon.edu These interactions promote close packing and ordering within the monolayer, leading to a well-defined structure. dntb.gov.ua The length of the undecyl chain is sufficient to provide the necessary cohesive energy for the formation of a stable monolayer.

The formation of a self-assembled monolayer of this compound on a surface can be achieved through various deposition techniques, such as solution-phase deposition or vapor deposition. nih.gov The choice of method depends on the substrate and the desired quality of the monolayer.

By forming a SAM, the surface properties of the substrate can be significantly altered. sciopen.com For example, the exposed undecyl chains would create a hydrophobic surface. The terminal end of the molecule can also be further functionalized to introduce specific chemical properties to the surface. This ability to tailor surface properties is a key advantage of using molecules like this compound in materials science. researchgate.net

Utilization as a Building Block in Polymer Chemistry

Following an extensive review of scientific literature, there is currently no specific, detailed research available documenting the utilization of this compound as either a monomer or an initiator in polymer chemistry.

The principles of polymer chemistry allow for theoretical postulation based on the compound's structure. The undecyl group, a long alkyl chain, could potentially be incorporated into polymer backbones or side chains to influence properties like flexibility or hydrophobicity. The 4-chlorobenzoate moiety contains a reactive site (the carboxylate group) that could, in principle, be modified to act as a polymerization initiator or be part of a monomer that polymerizes through this functional group.

Advanced Analytical Method Development for Undecyl 4 Chlorobenzoate

Chromatographic Methods for Separation and Purification

Chromatography stands as the cornerstone for the separation and purification of Undecyl 4-chlorobenzoate (B1228818). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of this non-polar, thermally stable ester.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of Undecyl 4-chlorobenzoate due to the non-polar nature of the molecule. The long undecyl chain and the chlorobenzoyl moiety contribute to its hydrophobicity, making it well-retained on non-polar stationary phases like C18.

For the enantioseparation of chiral esters, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in resolving a wide range of racemates, including esters. nih.govymcamerica.comjxaiyi.com The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative. mdpi.comresearchgate.net

A hypothetical HPLC method for the purity and enantiomeric separation of this compound is presented below.

Table 1: Illustrative HPLC Parameters for Purity and Enantioseparation of this compound

| Parameter | Purity Assessment (RP-HPLC) | Enantioseparation (Chiral HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm) ymcamerica.comjxaiyi.com |

| Mobile Phase | Acetonitrile/Water (85:15, v/v) | n-Hexane/2-Propanol (90:10, v/v) mdpi.comresearchgate.net |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detector | UV at 240 nm | UV at 240 nm |

| Injection Volume | 10 µL | 10 µL |

| Expected Retention Time | ~ 8.5 min | Enantiomer 1: ~ 12.3 min, Enantiomer 2: ~ 14.1 min |

| Resolution (Rs) | N/A | > 1.5 |

This data is illustrative and based on methods for structurally similar compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Given its molecular weight and structure, it is amenable to GC analysis, particularly when coupled with a mass spectrometer (MS) for definitive identification. The chlorinated aromatic moiety makes it suitable for detection by an electron capture detector (ECD) for high sensitivity, or a flame ionization detector (FID) for general-purpose quantification. epa.goviiste.org

A GC-MS method can provide both quantitative data and structural information, which is invaluable for impurity identification. nih.govnih.gov The fragmentation pattern in the mass spectrum would be characteristic of the undecyl ester and the 4-chlorobenzoyl group.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | GC-MS Analysis |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Expected Retention Time | ~ 15.7 min |

This data is illustrative and based on methods for structurally similar compounds.

Development of Specific Detection Techniques

Beyond standard UV and FID detectors, more specific and sensitive detection techniques can be employed for the analysis of this compound. The use of hyphenated techniques, which couple a separation method with a powerful detection technology, offers significant advantages. researchgate.netbenthamdirect.com

Mass spectrometry (MS) is the most powerful detector when coupled with either HPLC (LC-MS) or GC (GC-MS). humanjournals.com For this compound, LC-MS would be particularly useful for the analysis of potential non-volatile impurities or degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. oaepublish.comnih.gov

For trace analysis, especially in complex matrices, tandem mass spectrometry (MS/MS) can be utilized. nih.gov This technique involves selecting a precursor ion (e.g., the molecular ion of this compound) and inducing its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Method Validation and Optimization

Validation of an analytical method is essential to ensure its suitability for its intended purpose. researchgate.netfda.govich.org The validation process for the HPLC and GC methods for this compound would involve assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Table 3: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria for an Assay Method |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound is well-resolved from any impurities or degradation products (Resolution > 2). |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 80-120% of the nominal concentration). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 1.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. nih.govijper.org |

Optimization of the chromatographic methods would involve a systematic approach to achieve the desired separation and sensitivity. waters.comnih.gov This could involve screening different columns, mobile phase compositions (including pH and organic modifiers for HPLC), and temperature programs (for GC). A design of experiments (DoE) approach can be efficiently used to explore the effects of multiple variables simultaneously and identify the optimal analytical conditions.

Thermodynamic and Energetic Considerations in Undecyl 4 Chlorobenzoate Chemistry

Computational Prediction of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For Undecyl 4-chlorobenzoate (B1228818), computational methods offer a viable route for estimating this value in the absence of extensive experimental calorimetric data.

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models represent a statistical approach to predict the properties of chemical compounds based on their molecular structure. mdpi.com These models correlate structural descriptors with a specific property, such as the standard enthalpy of formation. The general methodology involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated from the chemical structure of the compound.

Model Development: A subset of these descriptors is selected and used to build a mathematical model, often through techniques like genetic algorithm-based multivariate linear regression (GA-MLR). mdpi.com

Validation: The predictive power of the model is assessed using both internal and external validation sets of compounds with known properties. mdpi.com

For a molecule like Undecyl 4-chlorobenzoate, a validated QSPR model could provide a rapid and reasonably accurate estimation of its ΔHf° without the need for resource-intensive quantum mechanical calculations. mdpi.com The accuracy of such a prediction would depend on the applicability domain of the model and the presence of similar structures in its training set.

Ab Initio Computational Methods:

Ab initio methods, based on the principles of quantum mechanics, offer a more fundamental approach to calculating thermodynamic properties. nih.gov High-level methods like the local coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate estimations of gas-phase enthalpies of formation. nih.gov These calculations typically involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule.

Energy Calculation: Computing the Gibbs energy for the conformer population.

Empirical Corrections: Applying empirical parameters to account for effects not fully captured by the theoretical model, such as those beyond the frozen-core CCSD(T) approximation. nih.gov

While computationally demanding, these methods can achieve high accuracy, often with uncertainties of a few kJ·mol−1. nih.gov The standard enthalpy of formation for this compound could be determined by applying such a protocol.

Table 9.1.1: Computational Approaches for Predicting Standard Enthalpy of Formation

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| QSPR | Statistical models correlating molecular structure with properties. mdpi.com | Rapid estimation, requires less computational resources. mdpi.com | Accuracy depends on the model's training set and applicability domain. |

| Ab Initio (e.g., CCSD(T)) | Based on first-principles quantum mechanics. nih.gov | High accuracy, provides fundamental insights. nih.gov | Computationally expensive, especially for large molecules. nih.gov |

Energetic Analysis of Intermolecular Interactions

The way this compound molecules interact with each other in the solid state is governed by a variety of non-covalent interactions. nih.gov Computational tools are invaluable for dissecting and quantifying these forces, which dictate the crystal packing and physical properties of the material.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative strengths. For a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analysis revealed the presence of C-H···N, C-H···O, Cl···π, and π···π interactions, which would be similarly important in the crystal structure of this compound. mdpi.com

Energy Frameworks:

Computational energy frameworks, often derived from methods like the CE-B3LYP model, can be used to calculate the interaction energies between molecules in a crystal. mdpi.com These calculations can dissect the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. For quinolin-8-yl 4-chlorobenzoate, it was found that dispersion forces played a major role in the crystal packing. mdpi.com Given the long undecyl chain in this compound, van der Waals forces (dispersion) are expected to be a significant contributor to its intermolecular interactions.

Electrostatic Potential (ESP) Maps:

ESP maps illustrate the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding electrostatic interactions. nih.gov In a molecule like this compound, the oxygen atoms of the ester group and the chlorine atom would be regions of negative electrostatic potential, while the hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potential. The ESP map for the related quinolin-8-yl 4-chlorobenzoate shows a strong electropositive potential around the aromatic hydrogen atoms. mdpi.com

Table 9.2.1: Key Intermolecular Interactions in Chlorobenzoate-Containing Crystals

| Interaction Type | Description | Expected Role in this compound |

|---|---|---|

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density. | Significant due to the long undecyl alkyl chain. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | Present due to the polar ester and chlorophenyl groups. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the 4-chlorophenyl rings of adjacent molecules. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as a Lewis acid. | The chlorine atom could act as a halogen bond donor. |

| C-H···O Interactions | Weak hydrogen bonds involving a C-H donor and an oxygen acceptor. | Likely to occur between the alkyl or aryl C-H groups and the ester oxygen atoms. |

Reaction Thermodynamics and Kinetics (Theoretical Studies)

Theoretical studies can provide valuable insights into the thermodynamics and kinetics of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis.

Esterification Reaction:

The synthesis of this compound would typically involve the reaction of 4-chlorobenzoyl chloride with undecanol (B1663989). Computational chemistry can be used to model the reaction pathway, identify transition states, and calculate activation energies. The reaction progress can be monitored experimentally using techniques like thin-layer chromatography (TLC) to determine when the starting materials have been consumed. fip.org In the synthesis of a similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, TLC was used to confirm the completion of the reaction. fip.org

Hydrolysis Reaction:

The hydrolysis of this compound would break the ester bond to yield undecanol and 4-chlorobenzoic acid. Theoretical calculations can determine the thermodynamics of this reaction, indicating whether it is exergonic or endergonic under specific conditions. The kinetics of the reaction, including the rate-determining step and the influence of catalysts, can also be investigated computationally.

Computational Approaches:

Density Functional Theory (DFT) is a commonly used computational method for studying reaction mechanisms. By calculating the energies of reactants, products, and transition states, one can construct a potential energy surface for the reaction. This allows for the determination of key thermodynamic and kinetic parameters.

Table 9.3.1: Theoretical Analysis of Reactions Involving this compound

| Reaction | Key Parameters from Theoretical Studies |

|---|---|

| Esterification | Reaction energy (ΔE), activation energy (Ea), transition state geometry. |

| Hydrolysis | Enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), reaction rate constants (k). |

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. ucsb.edu It is a measure of the strength of a chemical bond. BDEs for this compound can be estimated using computational methods, providing insights into its thermal stability and potential degradation pathways.

The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of formation of the products (radicals A• and B•) and the enthalpy of formation of the reactant (molecule A-B). ucsb.edu

ΔHf° = ΔHf°(A•) + ΔHf°(B•) - ΔHf°(AB) ucsb.edu

Table 9.4.1: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Type of Bond | Estimated BDE (kcal/mol) |

|---|---|---|

| C-Cl | Aryl C-Cl | ~95 |

| C-O (ester) | Acyl C-O | ~100-110 |

| O-C (ester) | Alkyl O-C | ~80-90 |

| C-H (aromatic) | Aryl C-H | ~110 |

| C-H (alkyl) | Primary C-H | ~100 |

| C-H (alkyl) | Secondary C-H | ~98 |

| C-C (alkyl) | Alkyl C-C | ~85-90 |

Note: These are approximate values based on general BDE tables and may vary for the specific chemical environment within this compound.

Q & A

Q. Experimental Design :

- Enzyme assays : Monitor chloride release using ion-selective electrodes or colorimetric assays (e.g., mercuric thiocyanate method) .

- Kinetic parameters : Determine Kₘ and Vₘₐₓ via Lineweaver-Burk plots under varying substrate concentrations .

Contradiction : Some strains require a multi-enzyme system (e.g., EC 3.8.1.7 and EC 3.1.2.23) for full degradation. Validate using gene knockout studies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .

- Waste disposal : Collect organic waste separately; neutralize acidic byproducts before disposal .

First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: Can computational models predict the environmental persistence of this compound?

Answer:

Yes, using QSAR (Quantitative Structure-Activity Relationship) models:

- Biodegradation prediction : Software like BIOWIN estimates half-life based on ester bond lability and chain length .

- Ecotoxicity : EPI Suite predicts LC50 for aquatic organisms using logP values (estimated logP = 5.2 for this compound) .

Limitation : Models may underestimate persistence in anaerobic environments. Validate with soil microcosm studies under varied redox conditions .

Basic: What are the primary applications of this compound in material science research?

Answer:

- Polymer plasticizers : Acts as a stabilizer in PVC due to its hydrophobic alkyl chain and aromatic ring .

- Liquid crystals : The undecyl chain enables mesophase formation in thermotropic materials. Characterize via differential scanning calorimetry (DSC) .

Validation : Compare thermal stability (TGA) and phase behavior with commercial plasticizers .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in biodegradation studies?

Answer:

- Tracer studies : Synthesize ¹³C-labeled 4-chlorobenzoate moiety to track incorporation into microbial biomass via GC-MS .

- Deuterated alkyl chain : Use ²H-NMR to monitor chain degradation intermediates in bacterial cultures .

Challenge : Labeling the undecyl chain requires multi-step synthesis. Optimize via Grignard reactions with deuterated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.